molecular formula C10H9BrN2O2 B1404976 Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363382-16-4

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1404976
CAS No.: 1363382-16-4
M. Wt: 269.09 g/mol
InChI Key: OANLUCQFAVVCAW-UHFFFAOYSA-N
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Description

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is a derivative of imidazo[1,5-A]pyridine, characterized by the presence of a bromine atom at the 8th position and an ethyl ester group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,5-A]pyridine ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the imidazo[1,5-A]pyridine ring .

Scientific Research Applications

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo[1,5-A]pyridine core. The bromine atom and ethyl ester group may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-bromoimidazo[1,2-A]pyridine-6-carboxylate
  • 3-Bromoimidazo[1,2-A]pyridine
  • Imidazo[1,2-A]pyridine derivatives

Uniqueness

Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLUCQFAVVCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175197
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-16-4
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate
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Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate
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Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate

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